3-(furan-2-yl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(FURAN-2-YL)-3-HYDROXY-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a hydroxy group, a ketone, a trimethoxyphenyl group, and a thiazolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-YL)-3-HYDROXY-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step organic reactionsThe hydroxy and ketone functionalities are then introduced through selective oxidation and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-YL)-3-HYDROXY-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The furan and trimethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the ketone group can yield an alcohol .
Scientific Research Applications
3-(FURAN-2-YL)-3-HYDROXY-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(FURAN-2-YL)-3-HYDROXY-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in various biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(FURAN-2-YL)-3-HYDROXY-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE: shares similarities with other thiazolopyridine derivatives and compounds containing the trimethoxyphenyl group
Thiazolopyridine Derivatives: These compounds often exhibit similar biological activities and are used in various medicinal chemistry applications
Trimethoxyphenyl Compounds: Known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Uniqueness
The uniqueness of 3-(FURAN-2-YL)-3-HYDROXY-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its combination of functional groups, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H20N2O6S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H20N2O6S/c1-26-15-7-12(8-16(27-2)19(15)28-3)13-9-18(24)23-20(14(13)10-22)30-11-21(23,25)17-5-4-6-29-17/h4-8,13,25H,9,11H2,1-3H3 |
InChI Key |
RVUFBOFIUNKIPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=CO4)O |
Origin of Product |
United States |
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